4-羟基-3,4-二氢萘-1(2H)-酮

描述

Synthesis Analysis

The first total synthesis of racemic 3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydronaphthalen-1(2H)-one, a closely related compound, was accomplished in seven steps starting from commercially available α-tetralone. Key steps in this process include dihydroxylation using osmium tetroxide, benzylic oxidation mediated by sodium chlorite- tert-butylhydroperoxide, and prenylation (Suresh et al., 2010).

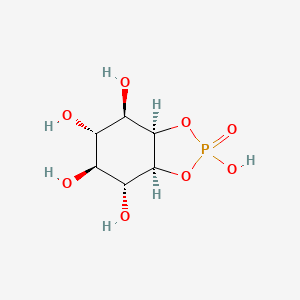

Molecular Structure Analysis

The molecular structure and conformation of a similar compound, anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, were determined by X-ray crystallographic techniques. This study provides insights into the molecular arrangement and conformation, revealing a "twist-boat" conformation in the saturated portion of the carbon skeleton and highlighting the significance of intermolecular hydrogen bond networks (Klein & Stevens, 1984).

Chemical Reactions and Properties

A novel and efficient one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones employs a Pd[(C6H5)3P]4/AgOAc catalytic system, enabling the facile preparation of derivatives. This method is noted for its simplicity, mild reaction conditions, and good yields, ranging from 65–87% (Liu et al., 2012).

Physical Properties Analysis

The physical properties, including the crystal structure of related organoboron compounds, have been thoroughly investigated. These studies provide a deeper understanding of the spatial arrangement and interactions within the crystal lattice, which is crucial for comprehending the physical characteristics of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivatives (Kliegel et al., 1989).

Chemical Properties Analysis

The chemical properties of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be inferred from studies on similar compounds, such as the oxidation reactions of azines. These reactions highlight the compound's reactivity towards various chemical agents, offering insights into potential functional group transformations and the stability of the compound under different conditions (Malkova et al., 2014).

科学研究应用

立体定向化合物的合成

该化合物可作为立体定向 (Z)-3,4-二氢萘-1(2H)-酮合成的前体。该过程涉及铜催化的1,7-烯炔的环化-氰基三氟甲基化,这是一种创建具有季碳中心的化合物的重要方法。 这些化合物由于其复杂的分子结构,在药物和农用化学品中具有潜在的应用 .

有机合成方法

在有机合成中,4-羟基-3,4-二氢萘-1(2H)-酮可用于开发构建复杂有机分子的新方法。 该化合物参与的反应具有温和的条件和高的官能团耐受性,使其成为研究人员开发新合成路线的吸引人的选择 .

安全和危害

The safety information for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

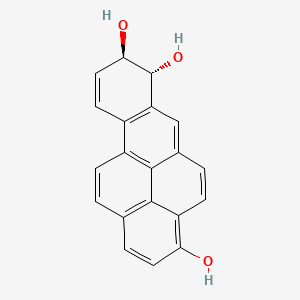

4-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPJTIXJFAGUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943330 | |

| Record name | 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21032-12-2 | |

| Record name | 4-Hydroxy-1-tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021032122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)

![N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1203801.png)